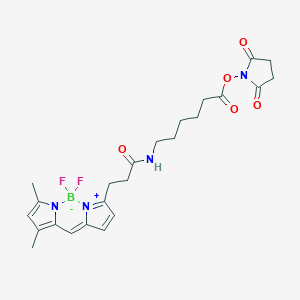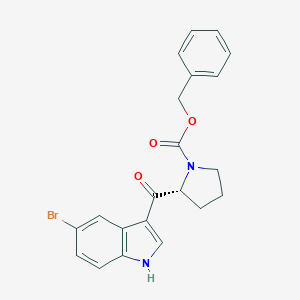
Ácido 3-Bodipy-propanoylaminocaproico, Éster de N-Hidroxisuccinimida
Descripción general
Descripción
3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester is a fluorescent labeling agent that is amine-reactive. This compound is widely used in biochemical research for its ability to create green-fluorescent bioconjugates. It contains a seven-atom aminohexanoyl spacer between the fluorophore and the succinimidyl ester, which enhances its reactivity and versatility in various applications .
Aplicaciones Científicas De Investigación
3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays to detect and quantify amines.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in the development of diagnostic assays and imaging agents for medical research.
Industry: Applied in the manufacturing of fluorescent dyes and probes for various industrial applications
Mecanismo De Acción
Target of Action
The primary targets of BODIPY FL-X are proteins, specifically the amine groups present in proteins . The compound is an amine-reactive fluorescent probe, meaning it can bind to these amine groups and form covalent bonds .
Mode of Action
BODIPY FL-X interacts with its targets through a process known as covalent coupling . The compound contains a succinimidyl ester group, which reacts with the amine groups in proteins to form a covalent bond . This reaction results in the protein being labeled with the BODIPY FL-X molecule, allowing it to be visualized under fluorescence .
Biochemical Pathways
The exact biochemical pathways affected by BODIPY FL-X can vary depending on the specific proteins it is bound to. One common application is in the visualization of proteins immobilized on pvdf membranes . This can be useful in various biochemical assays and techniques, such as Western blotting .
Pharmacokinetics
It’s known that the compound is soluble in chloroform and methanol , which could potentially influence its bioavailability.
Result of Action
The primary result of BODIPY FL-X’s action is the creation of fluorescently labeled proteins. These proteins can be visualized under fluorescence, with BODIPY FL-X exhibiting a primary excitation peak at 504 nm and an emission maximum at 511 nm . This allows researchers to track the location and movement of these proteins in biological systems.
Análisis Bioquímico
Biochemical Properties
BODIPY FL-X is an amine-reactive fluorescent probe . It has been used to visualize proteins immobilized on PVDF membranes . The nature of these interactions is primarily through the amine-reactive property of BODIPY FL-X .
Cellular Effects
The cellular effects of BODIPY FL-X are primarily observed through its role as a fluorescent probe. It aids in the visualization of proteins, thereby playing a crucial role in understanding protein function and cellular processes .
Molecular Mechanism
The molecular mechanism of BODIPY FL-X involves its ability to bind to proteins and other biomolecules through its amine-reactive property . This allows it to serve as a fluorescent probe, enabling the visualization of these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, BODIPY FL-X has been used to increase the hydrophobicity and detectability of amino acids in transient trapping-micellar electrokinetic chromatography
Metabolic Pathways
Its primary known function is as a fluorescent probe for visualizing proteins .
Transport and Distribution
Its primary known function is as a fluorescent probe for visualizing proteins .
Subcellular Localization
Its primary known function is as a fluorescent probe for visualizing proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester involves several steps:
Formation of the Bodipy Core: The synthesis begins with the formation of the Bodipy core, which involves the condensation of pyrrole derivatives with boron trifluoride.
Attachment of the Propanoylaminocaproic Acid: The propanoylaminocaproic acid moiety is then attached to the Bodipy core through an amide bond formation.
Introduction of the N-Hydroxysuccinimide Ester: Finally, the N-hydroxysuccinimide ester group is introduced to the compound to make it amine-reactive
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions due to its amine-reactive nature. It can react with primary and secondary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Common reagents include primary and secondary amines, buffers like phosphate-buffered saline (PBS), and organic solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates. .
Major Products
The major products formed from these reactions are amide-linked bioconjugates, which are used in various biochemical assays and imaging applications .
Comparación Con Compuestos Similares
Similar Compounds
Bodipy FL-X N-succinimidyl Ester: Another amine-reactive fluorescent probe with similar applications.
Bodipy TR-X N-succinimidyl Ester: A red-fluorescent variant used for similar purposes but with different spectral properties
Uniqueness
3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester is unique due to its specific spacer length and the resulting enhanced reactivity and versatility. Its strong green fluorescence and stability make it a preferred choice for many biochemical applications .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BF2N4O5/c1-16-14-17(2)29-20(16)15-19-8-7-18(30(19)25(29,26)27)9-10-21(32)28-13-5-3-4-6-24(35)36-31-22(33)11-12-23(31)34/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWACOFBGFAKYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BF2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514883 | |
| Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217190-09-5 | |
| Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)
![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)





![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)

